

# Cross-Validation of Favipiravir Assays: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Favipiravir-13C3

Cat. No.: B13843179

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A detailed comparison of analytical methodologies for the quantification of Favipiravir, offering insights into their performance across various studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or compare analytical assays for Favipiravir.

While direct inter-laboratory cross-validation studies for Favipiravir assays are not readily available in published literature, this guide provides a comparative analysis of various validated analytical methods from different research laboratories. The performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods are summarized to offer a baseline for assay selection and performance expectation.

## Comparative Performance of Favipiravir Assays

The following tables summarize the key performance parameters of different analytical methods for Favipiravir quantification as reported in various studies. These studies originate from different laboratories, and thus the data provides an indirect comparison of assay performance.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

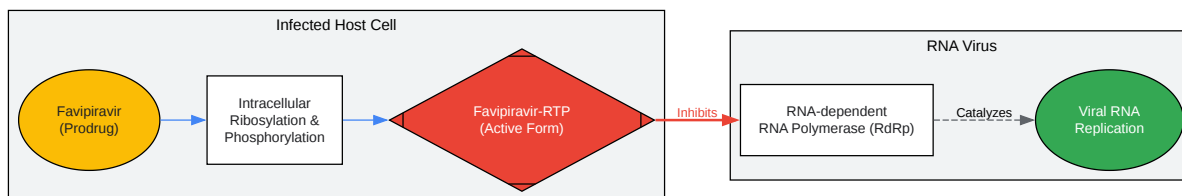
Parameter	Method 1[1][2]	Method 2[3][4]	Method 3[5]	Method 4[6]
Matrix	Human Serum	Rat Plasma	Mouse & Human Plasma	Pure & Tablet Forms
Linearity Range (µg/mL)	0.048 - 50	0.002 - 0.04	0.00078 - 0.2	50 - 200
Correlation Coefficient (r <sup>2</sup> )	> 0.998	> 0.999	Not Reported	1.0
Lower Limit of Quantification (LLOQ) (µg/mL)	0.048	0.002	0.00078	50
Intra-day Precision (%CV)	< 7.2%	< 15%	< 6.16%	Not Reported
Inter-day Precision (%CV)	< 8.0%	< 15%	Not Reported	Not Reported
Accuracy (% Recovery)	Not Reported	Not Reported	89% - 110%	Not Reported

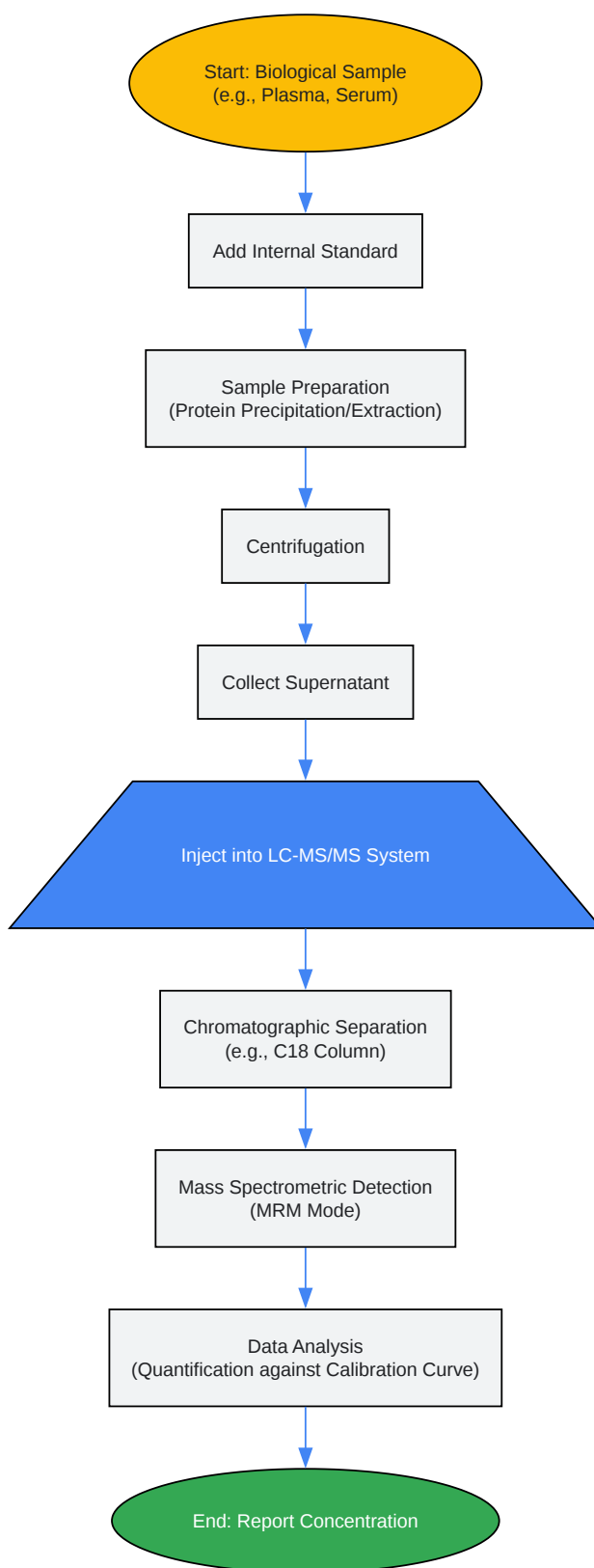
## High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 5[7]	Method 6[8]	Method 7[9]
Matrix	Spiked Human Plasma	Spiked Human Plasma	Pharmaceutical Formulation
Linearity Range (µg/mL)	3.1 - 60	0.2 - 3.2	10 - 60
Correlation Coefficient (r <sup>2</sup> )	> 0.997	Not Reported	> 0.999
Lower Limit of Quantification (LLOQ) (µg/mL)	3	0.72	1.10
Intra-day Precision (%RSD)	< 2%	< 2.80%	< 2%
Inter-day Precision (%RSD)	< 2%	< 2.80%	< 2%
Accuracy (% Recovery)	89.09% - 90.81%	97.6% - 100.2%	99.57% - 100.10%

## Mechanism of Action and Analytical Workflow

The following diagrams illustrate the mechanism of action of Favipiravir and a general workflow for its quantification.





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